

synthesis of 3,5-Diprenyl-4hydroxyacetophenone from 4hydroxyacetophenone

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Compound of Interest

Compound Name:

3,5-Diprenyl-4hydroxyacetophenone

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Application Notes: Synthesis of 3,5-Diprenyl-4hydroxyacetophenone Abstract

These application notes provide a detailed protocol for the chemical synthesis of **3,5-Diprenyl-4-hydroxyacetophenone**, a prenylated phenolic compound known for its anti-inflammatory and antioxidant properties.[1][2] The synthesis is achieved through a direct double C-alkylation of 4-hydroxyacetophenone with prenyl bromide. This document is intended for researchers in medicinal chemistry, natural product synthesis, and drug development, offering a comprehensive guide to the reaction setup, execution, purification, and characterization of the target compound.

Introduction

3,5-Diprenyl-4-hydroxyacetophenone (DHAP) is a natural product isolated from plants such as Ageratina pazcuarensis.[1][2] The molecule features a 4-hydroxyacetophenone core with two prenyl (3-methyl-2-butenyl) groups substituted at the ortho positions (C3 and C5) relative to the hydroxyl group. DHAP has garnered significant scientific interest due to its potent biological activities, including the inhibition of pro-inflammatory cytokines and a notable scavenging effect on free radicals.[1][2]



The chemical synthesis of DHAP is crucial for enabling further pharmacological studies and for the development of novel therapeutic agents. The primary synthetic strategy involves the direct dialkylation of the aromatic ring of 4-hydroxyacetophenone. The phenolic hydroxyl group activates the ring for electrophilic substitution, directing the incoming prenyl groups to the ortho and para positions. Since the para position is blocked by the acetyl group, substitution occurs at the two available ortho positions.

Synthetic Pathway

The synthesis proceeds via a direct Friedel-Crafts-type C-alkylation. The phenolic proton of 4-hydroxyacetophenone is first abstracted by a base, typically potassium carbonate, to form a phenoxide ion. The resulting phenoxide then acts as a nucleophile, attacking two equivalents of prenyl bromide. While O-alkylation is a possible side reaction, C-alkylation is favored under the described conditions, leading to the desired 3,5-disubstituted product.

Experimental Protocol

This protocol details the synthesis of **3,5-Diprenyl-4-hydroxyacetophenone** on a laboratory scale.

- 3.1 Materials and Reagents
- 4-Hydroxyacetophenone (98% purity)
- Prenyl bromide (95% purity)
- Anhydrous Potassium Carbonate (K₂CO₃)
- Acetone (ACS grade)
- Ethyl acetate (ACS grade)
- Hexane (ACS grade)
- · Hydrochloric acid (HCl), 1M solution
- Brine (saturated NaCl solution)



- Anhydrous Magnesium Sulfate (MgSO₄)
- Deionized Water
- 3.2 Equipment
- Round-bottom flask (100 mL)
- Reflux condenser
- Magnetic stirrer and stir bar
- · Heating mantle or oil bath
- Separatory funnel (250 mL)
- Rotary evaporator
- Glass column for chromatography
- Silica gel (for column chromatography, 230-400 mesh)
- Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
- Standard laboratory glassware
- 3.3 Synthetic Procedure
- Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-hydroxyacetophenone (1.36 g, 10 mmol) and anhydrous potassium carbonate (4.15 g, 30 mmol).
- Solvent Addition: Add 50 mL of acetone to the flask.
- Reagent Addition: While stirring vigorously, add prenyl bromide (2.7 mL, approx. 25 mmol,
 2.5 equivalents) to the suspension.
- Reaction Condition: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C). Let the reaction proceed for 24-48 hours.



 Monitoring: The reaction progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

Work-up:

- After the reaction is complete, allow the mixture to cool to room temperature.
- Filter the solid potassium carbonate and wash the solid with a small amount of acetone.
- Evaporate the solvent from the filtrate using a rotary evaporator to obtain a crude residue.
- Dissolve the residue in 50 mL of ethyl acetate.
- \circ Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 30 mL), followed by brine (1 x 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

- Purify the crude product by column chromatography on silica gel.
- Use a gradient eluent system, starting with hexane and gradually increasing the proportion of ethyl acetate, to isolate the desired compound.
- Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 3,5-Diprenyl-4-hydroxyacetophenone as a solid or viscous oil.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

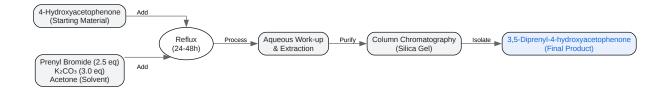


Parameter	Value	Notes
Reactants		
4-Hydroxyacetophenone	1.36 g (10 mmol)	Starting material
Prenyl Bromide	3.73 g (2.7 mL, 25 mmol)	2.5 equivalents to drive the reaction
Potassium Carbonate	4.15 g (30 mmol)	Base, 3.0 equivalents
Product		
Molar Mass	272.37 g/mol	C18H24O2
Theoretical Yield	2.72 g	Based on 100% conversion of 4-hydroxyacetophenone
Experimental Result	Representative values	
Actual Yield (g)	~1.9 - 2.3 g	_
Yield (%)	~70 - 85%	Dependent on reaction time and purification
Characterization		
Appearance	Yellowish oil or pale-yellow solid	
TLC Rf	~0.4	In 4:1 Hexane:Ethyl Acetate

Visualizations

The following diagrams illustrate the overall synthetic workflow and the reaction mechanism.





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Caption: Synthetic workflow for **3,5-Diprenyl-4-hydroxyacetophenone**.

3,5-Diprenyl-4-hydroxyacetophenone

2 x Prenyl Bromide

+

4-Hydroxyacetophenone



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Caption: Overall reaction scheme for the synthesis of DHAP.



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References

- 1. Buy 3,5-Diprenyl-4-hydroxyacetophenone [smolecule.com]
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